3,5-Dimethylbiphenyl-4-ylboronic acid
Overview
Description
3,5-Dimethylbiphenyl-4-ylboronic acid is an aromatic boronic acid with the chemical formula C14H15BO2 . It is commonly used in organic synthesis as a reactant for Suzuki coupling reaction, which involves the coupling of two organoboron compounds in the presence of a palladium catalyst.
Synthesis Analysis
The synthesis of this compound often involves Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis .Molecular Structure Analysis
The molecular formula of this compound is C14H15BO2 . Its molecular weight is 226.08 .Chemical Reactions Analysis
This compound is commonly used in Suzuki coupling reactions. This reaction involves the coupling of two organoboron compounds in the presence of a palladium catalyst.Physical and Chemical Properties Analysis
The boiling point of this compound is predicted to be 392.7±52.0 °C . Its density is predicted to be 1.13±0.1 g/cm3 . The pKa value is predicted to be 8.76±0.58 .Scientific Research Applications
G Protein-Coupled Receptor 40 Agonists
- The compound has been utilized in the development of G protein-coupled receptor 40 (GPR40) agonists for treating type 2 diabetes. Substitutions on the dimethylbiphenyl ring have led to potent GPR40 agonist activities, improving cytotoxicity profiles and pharmacokinetic properties (Mikami et al., 2012).
Nonlinear Optical Properties
- Research has explored its nonlinear optical properties using the Z-scan technique. These properties are significant for future optical devices applications, as the presence of functional groups like NC and NH2 in the compound affects the optical absorption coefficient and nonlinear refraction index (Zidan et al., 2015).
Photochemical Degradation Studies
- Studies on photochemical degradation of dimethylbiphenyls in natural seawater have been conducted. This research is crucial for understanding the environmental impact and breakdown processes of such compounds (Anba-Lurot et al., 1995).
Fluorescence Spectroscopy
- The compound has been used in fluorescence spectroscopy studies. For instance, its derivatives have been investigated for their fluorescent pH probe properties in buffered aqueous solutions, aiding in pH sensing at the molecular level (Marcotte & Brouwer, 2005).
Catalysis in Organic Synthesis
- It plays a role in catalysis, specifically in the direct coupling reaction of toluene for synthesis of dimethylbiphenyl. This process is crucial in organic synthesis, demonstrating the compound's utility in facilitating chemical reactions (Xu et al., 1999).
Organic Sensitizers for Solar Cells
- In the field of renewable energy, derivatives of dimethylbiphenyl-4-ylboronic acid have been used in the molecular engineering of organic sensitizers for dye-sensitized solar cell applications. This research contributes to advancements in solar energy technologies (Hagberg et al., 2008).
Optical Bioprobes
- The compound has been explored for developing optical bioprobes in biological research, particularly in the synthesis of lanthanide nanoparticles for use in fluorescence-based assays and imaging (Shen et al., 2010).
Asymmetric Suzuki–Miyaura Cross-Coupling
- It is instrumental in the synthesis of chiral compounds via asymmetric Suzuki–Miyaura cross-coupling reactions, a method widely used in the production of various pharmaceuticals and fine chemicals (Pomarański et al., 2016).
Photocleavage of DNA
- Pyrenylboronic acids, including derivatives of 3,5-dimethylbiphenyl-4-ylboronic acid, have been used to mimic the cleavage mechanism of enediyne antitumor antibiotics in photocleaving DNA. This research offers insights into novel therapeutic approaches and drug design (Suenaga et al., 1998).
Positron Emission Tomography (PET) Imaging
- The compound has been involved in the development of radiotracers for PET imaging, specifically for imaging the mesenchymal-epithelial transition (MET) receptor, which is significant in cancer research (Wu et al., 2010).
Safety and Hazards
The safety data sheet for 3,5-Dimethylbiphenyl-4-ylboronic acid indicates that it has some hazards associated with it . The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
The primary target of 3,5-Dimethylbiphenyl-4-ylboronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway affected by this compound is the SM coupling reaction pathway . The downstream effects of this pathway involve the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
The compound’s role in the sm coupling reaction suggests that its absorption, distribution, metabolism, and excretion (adme) properties may be influenced by factors such as the reaction conditions and the presence of other reagents .
Result of Action
The molecular and cellular effects of the action of this compound are primarily seen in the formation of carbon–carbon bonds . This is a crucial step in the synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the reaction conditions of the SM coupling process, such as temperature and pH, as well as the presence of other reagents .
Properties
IUPAC Name |
(2,6-dimethyl-4-phenylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO2/c1-10-8-13(12-6-4-3-5-7-12)9-11(2)14(10)15(16)17/h3-9,16-17H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWCSCZDKPGJSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)C2=CC=CC=C2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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